molecular formula C13H16BF3O3 B2784502 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1641578-50-8

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2784502
CAS RN: 1641578-50-8
M. Wt: 288.07
InChI Key: CBYJISDRXWPTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of DFMFB involves several steps. One common approach is the Pd-catalyzed direct arylation of heteroarenes using polyfluoroalkoxy-substituted bromobenzenes . This method allows for efficient coupling of the difluoromethoxy group with the fluorophenyl moiety. The use of palladium catalysts and inexpensive bases (such as KOAc) ensures high yields in arylated heteroarenes. Notably, this synthetic scheme offers cost-effectiveness, simplicity, and low environmental impact compared to alternative methods involving bromophenols followed by polyfluoroalkylation .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Analytical Methodology Development

The chemical structure and properties of compounds like 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contribute to analytical chemistry, particularly in mass spectrometry and gas chromatography. For instance, the study by Tulp, Olie, & Hutzinger (1977) detailed the mass spectra and gas chromatographic properties of various synthetic fluoro-, chloro-, and bromomethoxy-biphenyls, highlighting the specificity in fragmentation patterns for different methoxy group positions. This specificity is essential for the identification of hydroxylated metabolites, as demonstrated through metabolism experiments in rats and plants, thereby proving the compound's utility in detailed analytical methodologies (Tulp, Olie, & Hutzinger, 1977).

Material Science and Polymer Research

In the field of material science, especially concerning fluoropolymers, compounds with structures similar to 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane play a pivotal role. The review by Puts, Crouse, & Améduri (2019) provides an extensive overview of the homopolymerization of tetrafluoroethylene, detailing the process and the resulting chemical and physical properties. The comprehensive review is valuable for industries and start-up companies interested in the fluoropolymer market, as it discusses various aspects such as additives used, solvent environment, reaction conditions, and specialized characterization techniques (Puts, Crouse, & Améduri, 2019).

Environmental Health and Safety

Research into the environmental impact and safety of fluorinated compounds, including those structurally related to 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is crucial. Liu & Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals in the environment, highlighting the pathways, degradation products, and potential ecological effects. Understanding the environmental fate and effects of such precursors, as well as their links to perfluorooctanoic acid and perfluorooctane sulfonic acid, is essential for confidently evaluating the environmental impact of these chemicals (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is currently unknown

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets to form new carbon-carbon bonds, leading to changes in the molecular structure.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions in a cell that build and breakdown molecules for cellular processes The compound could potentially affect these pathways, leading to changes in the production or degradation of certain molecules

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound. This includes understanding how the compound affects cellular processes, such as cell growth, differentiation, and death, and how these effects translate into changes at the tissue and organism levels.

properties

IUPAC Name

2-[3-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYJISDRXWPTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.